LyxD Substrate Specificity
L-Lyxonate dehydratase (LyxD, EC 4.2.1.176) catalyzes the dehydration of L-lyxonate to 2-dehydro-3-deoxy-L-arabinonate as the first committed step of a dedicated bacterial degradation pathway [1]. In vitro kinetic experiments on the recombinant LyxD enzyme from Labrenzia aggregata IAM 12614 revealed a catalytic efficiency (kcat/KM) of approximately 10⁴ M⁻¹ s⁻¹ for L-lyxonate [1]. Critically, the same enzyme preparation showed NO detectable activity with L-mannonate, and Pseudomonas aeruginosa PAO1 grew robustly on minimal medium containing L-lyxonate as the sole carbon source but completely failed to grow on D-gulonate or L-mannonate [2]. This demonstrates absolute substrate stereospecificity: the LyxD active site, featuring a conserved His-Asp catalytic dyad (His316/Arg179), requires the (2R,3R,4S) configuration of L-lyxonate and cannot accommodate the C-2 epimer or enantiomer [1].
| Evidence Dimension | Enzymatic substrate specificity — growth on carbon source and in vitro catalytic activity |
|---|---|
| Target Compound Data | L-Lyxonate: P. aeruginosa PAO1 shows positive growth; LyxD catalytic efficiency ~10⁴ M⁻¹ s⁻¹; KM ~0.2 mM (wild-type, pH 7.5, 30°C) |
| Comparator Or Baseline | D-Gulonate: No growth of P. aeruginosa PAO1; L-Mannonate: No growth and no LyxD activity detected |
| Quantified Difference | Absolute discrimination: growth vs. no growth; catalytic efficiency for L-mannonate = 0 (below detection limit) |
| Conditions | P. aeruginosa PAO1 minimal medium growth assay; in vitro kinetic assay with purified recombinant LyxD at pH 7.5, 30°C |
Why This Matters
For researchers developing enzymatic assays, metabolic engineering strains, or studying bacterial pentose metabolism, procurement of the correct L-stereoisomer is mandatory—substitution with D-lyxonate or L-xylonate will yield false-negative results because the dedicated enzyme machinery does not recognize these analogs.
- [1] Ghasempur S, Eswaramoorthy S, Hillerich BS, Seidel RD, Swaminathan S, Almo SC, Gerlt JA. Discovery of a Novel L-Lyxonate Degradation Pathway in Pseudomonas aeruginosa PAO1. Biochemistry. 2014;53(20):3357-3366. doi:10.1021/bi5004298. View Source
- [2] MetaCyc: L-lyxonate degradation pathway (PWY-7516). SRI International. Available at: http://vm-trypanocyc.toulouse.inra.fr/META/NEW-IMAGE?type=PATHWAY&object=PWY-7516 View Source
